N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of indole and benzodioxine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then alkylated using an appropriate ethylating agent.
Formation of the Benzodioxine Ring: This involves the cyclization of a catechol derivative with an appropriate dihaloalkane under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the benzodioxine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and benzodioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to quinonoid derivatives, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of indole and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-13-3-5-18-17(11-13)16(14(2)22-18)7-8-21-27(23,24)15-4-6-19-20(12-15)26-10-9-25-19/h3-6,11-12,21-22H,7-10H2,1-2H3 |
InChI Key |
YLPJGUIDEISKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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